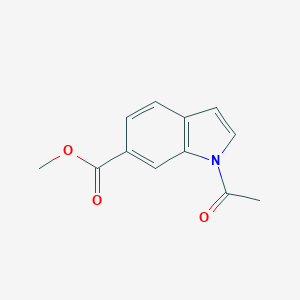

Methyl 1-acetyl-1H-indole-6-carboxylate

説明

特性

CAS番号 |

126759-62-4 |

|---|---|

分子式 |

C12H11NO3 |

分子量 |

217.22 g/mol |

IUPAC名 |

methyl 1-acetylindole-6-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)12(15)16-2/h3-7H,1-2H3 |

InChIキー |

GGOQZKUQPXTQKN-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |

正規SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 1-Acetyl-indole-6-carboxylic acid methyl ester

Abstract & Strategic Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, synthetically valuable derivative: 1-acetyl-indole-6-carboxylic acid methyl ester .

This molecule serves as a critical building block in drug discovery programs for several reasons:

-

The indole core provides a planar, aromatic system capable of engaging in various receptor-ligand interactions.

-

The C6-methyl ester offers a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, a common bioisostere for phosphate groups and a key interaction point in many biological targets, or it can be converted to amides, expanding the accessible chemical space.[2]

-

The N1-acetyl group serves a dual purpose. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Furthermore, it modulates the electronic properties of the indole ring, influencing its reactivity and biological activity.

This document provides a comprehensive technical overview of the synthesis, predicted analytical properties, and potential applications of 1-acetyl-indole-6-carboxylic acid methyl ester, designed to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Physicochemical & Computed Properties

While extensive experimental data for this specific derivative is not widely published, its core physicochemical properties can be reliably calculated. These values are essential for planning synthetic protocols, purification strategies, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |

| Molecular Weight | 217.22 g/mol | Calculated |

| IUPAC Name | methyl 1-acetyl-1H-indole-6-carboxylate | --- |

| CAS Number | Not assigned | --- |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Poorly soluble in water. | Inferred |

| Melting Point | Not reported. Expected to be higher than the precursor, methyl indole-6-carboxylate (76-80 °C). | --- |

Synthesis Pathway & Experimental Protocol

The most direct and logical synthetic route to 1-acetyl-indole-6-carboxylic acid methyl ester involves the N-acetylation of its readily available precursor, methyl indole-6-carboxylate.

Synthesis Workflow

The following diagram outlines the straightforward, high-yielding transformation from the starting material to the final product.

Caption: Reaction scheme for the N-acetylation of methyl indole-6-carboxylate.

Detailed Experimental Protocol: N-Acetylation

This protocol is designed as a self-validating system. Successful synthesis can be confirmed by the analytical methods described in Section 4.0.

Causality Behind Reagent Selection:

-

Methyl Indole-6-carboxylate: The starting material, which is commercially available or can be synthesized from indole-6-carboxylic acid.[3]

-

Acetic Anhydride (Ac₂O): Serves as the electrophilic acetyl source. It is highly reactive and the byproduct, acetic acid, is easily removed.

-

Sodium Acetate (NaOAc) or Pyridine: A mild base is used to catalyze the reaction. It deprotonates the indole nitrogen, increasing its nucleophilicity, and/or scavenges the acidic byproduct generated during the reaction. Using acetic anhydride as the solvent can also drive the reaction.[4]

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-6-carboxylate (1.0 eq).

-

Reagent Addition: Add acetic anhydride (5-10 eq). The acetic anhydride can often serve as both the reagent and the solvent. Add a catalytic amount of sodium acetate (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 140 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. This will quench the excess acetic anhydride.

-

Precipitation & Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water, followed by a cold, dilute sodium bicarbonate solution to remove residual acetic acid. Further wash with water until the filtrate is neutral.

-

Drying: Dry the purified solid under vacuum. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to obtain a highly pure product.

Structural Elucidation & Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following data represent the expected analytical signatures for successfully synthesized 1-acetyl-indole-6-carboxylic acid methyl ester.

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~8.0-8.5 ppm (m, 2H): Aromatic protons on indole ring. ~7.5-7.8 ppm (m, 2H): Aromatic protons on indole ring. ~3.9 ppm (s, 3H): Methyl ester (-COOCH₃) protons. ~2.6 ppm (s, 3H): N-acetyl (-COCH₃) protons. | The acetyl group deshields the indole protons. The singlets for the methyl groups are highly characteristic. |

| ¹³C NMR | ~168-170 ppm: N-acetyl carbonyl carbon. ~165-167 ppm: Ester carbonyl carbon. ~110-140 ppm: Aromatic carbons. ~52 ppm: Ester methyl carbon. ~24 ppm: Acetyl methyl carbon. | The two distinct carbonyl signals are key identifiers. |

| IR Spectroscopy | ~1725 cm⁻¹ (strong): C=O stretch of the methyl ester. ~1690 cm⁻¹ (strong): C=O stretch of the N-acetyl amide.[5] ~1600-1450 cm⁻¹: C=C aromatic ring stretches. ~1250 cm⁻¹: C-O stretch of the ester. | The presence of two distinct, strong carbonyl absorptions is definitive proof of the structure, differentiating it from the starting material which has only one. |

| Mass Spec. (ESI-MS) | [M+H]⁺ = 218.0761 [M+Na]⁺ = 240.0580 | Confirms the molecular weight and elemental composition of the synthesized compound. |

Applications in Research & Drug Discovery

1-Acetyl-indole-6-carboxylic acid methyl ester is not typically an end-product but rather a strategic intermediate for building more complex molecules.

-

Scaffold for Library Synthesis: It is an ideal starting point for creating diverse chemical libraries. The ester can be converted into a wide array of amides by reacting it with different amines, while the indole ring can undergo further electrophilic substitution reactions (e.g., at the C3 position).

-

Precursor for Active Pharmaceutical Ingredients (APIs): The indole-6-carboxylic acid moiety is found in various biologically active compounds. This ester serves as a protected precursor for their synthesis. It has been used in the development of inhibitors for targets such as NS5B polymerase and histamine H1 blockers.[6]

-

Tool for Structure-Activity Relationship (SAR) Studies: In drug development, the N-acetyl group can be easily removed under basic conditions (e.g., LiOH hydrolysis which would also hydrolyze the ester) or replaced with other acyl or sulfonyl groups. This allows for systematic exploration of how substitutions on the indole nitrogen affect biological activity.[3]

Safety, Handling, & Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[8] Minimize dust generation during transfer.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The precursor, methyl indole-6-carboxylate, is stored at -20°C and protected from light.[6] Similar conditions are recommended for the acetylated derivative.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

References

- Vertex AI Search. (2026).

- Sigma-Aldrich. (2025).

- PubChem. (2026). methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)

- Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-indole-4-carboxylic acid.

- PrepChem.com. Synthesis of indole-6-carboxylic acid.

- ChemicalBook. (2017). 6-Methylindole synthesis.

- GoldBio. Indole-6-carboxylic acid methyl ester.

- ChemSynthesis. (2025).

- Sigma-Aldrich.

- MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- KI Open Archive. SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES.

- Wikipedia. Strychnine.

- MDPI. (2024).

- PubChem. (2025).

- Echemi. (2S)

- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.

- PMC. Carboxylic Acid (Bio)Isosteres in Drug Design.

- Organic Chemistry: A Tenth Edition. 21.

- MDPI. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. openarchive.ki.se [openarchive.ki.se]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. goldbio.com [goldbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Methyl 1-acetyl-1H-indole-6-carboxylate: A Technical Guide for Advanced Research

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in the design of novel therapeutic agents. Modifications to the indole ring system, such as N-acylation, are a critical strategy for modulating the molecule's physicochemical properties, metabolic stability, and biological activity.[4][5] The introduction of an acetyl group at the N1 position can serve multiple purposes: it can act as a protecting group for the indole nitrogen, enabling regioselective functionalization at other positions, or it can directly influence the molecule's interaction with biological targets by altering its steric and electronic profile.[5]

This technical guide provides a comprehensive overview of Methyl 1-acetyl-1H-indole-6-carboxylate, a functionalized indole derivative. While this specific compound is not widely cataloged as a commercial product, this guide constructs a robust profile based on the well-established chemistry of its precursor, Methyl 1H-indole-6-carboxylate, and standard N-acetylation protocols. We will delve into its chemical identity, a detailed synthetic protocol, predicted physicochemical and spectroscopic properties, and its potential applications in research and development. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound as a building block for more complex molecular architectures.

Chemical Identification and Properties

The foundational step in working with any chemical entity is to establish its precise identity. The following section details the key identifiers and predicted physicochemical properties for Methyl 1-acetyl-1H-indole-6-carboxylate.

Structural Identifiers

The canonical SMILES and InChIKey for Methyl 1-acetyl-1H-indole-6-carboxylate have been generated based on its chemical structure. These identifiers are crucial for unambiguous database searching and computational modeling.

| Identifier | Value |

| IUPAC Name | Methyl 1-acetyl-1H-indole-6-carboxylate |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Canonical SMILES | CC(=O)n1ccc2cc(C(=O)OC)ccc12 |

| InChIKey | FZOKZJDNMMLGQE-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Physical State | Solid (crystalline) | Based on related indole carboxylates. |

| Melting Point | Not available | Expected to be higher than N-acetylindole (liquid). |

| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water. | Typical for N-acylated indole esters. |

| LogP | ~2.5 (estimated) | Calculated based on structure. |

Synthesis and Mechanism

The synthesis of Methyl 1-acetyl-1H-indole-6-carboxylate is most directly achieved through the N-acetylation of its readily available precursor, Methyl 1H-indole-6-carboxylate. This transformation is a standard and high-yielding reaction in organic chemistry.

Synthetic Workflow

The overall synthetic pathway is a single-step conversion. The workflow is illustrated below.

Caption: Synthetic workflow for the N-acetylation of Methyl 1H-indole-6-carboxylate.

Experimental Protocol

This protocol describes a robust method for the N-acetylation of Methyl 1H-indole-6-carboxylate using acetic anhydride and pyridine. Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct.[9]

Materials:

-

Methyl 1H-indole-6-carboxylate (1.0 eq)

-

Pyridine (anhydrous, sufficient volume to dissolve starting material)

-

Acetic anhydride (1.5 - 2.0 eq)[10]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Methyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous pyridine.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or crushed ice to hydrolyze the excess acetic anhydride.

-

Extraction: Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Methyl 1-acetyl-1H-indole-6-carboxylate.

Mechanism of N-Acetylation

The N-acetylation of indole with acetic anhydride is a nucleophilic acyl substitution reaction. The indole nitrogen, while not strongly basic, is sufficiently nucleophilic to attack one of the carbonyl carbons of acetic anhydride. The reaction is often catalyzed by a base like pyridine, which can activate the anhydride or deprotonate the indole nitrogen, although the reaction can often proceed without a strong base. The mechanism is outlined below.

Caption: Simplified mechanism for the N-acetylation of an indole.

Spectroscopic Characterization

The structural confirmation of the synthesized Methyl 1-acetyl-1H-indole-6-carboxylate relies on standard spectroscopic techniques. The following are the expected spectral data based on the analysis of related structures.[11][12][13]

¹H NMR Spectroscopy (Predicted)

The introduction of the N-acetyl group significantly impacts the chemical shifts of the indole ring protons, particularly those in the pyrrole ring (H2 and H3) and the adjacent benzene ring proton (H7), which are shifted downfield due to the electron-withdrawing and anisotropic effects of the acetyl carbonyl group.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COCH₃ | ~2.7 | Singlet | - |

| OCH₃ | ~3.9 | Singlet | - |

| H3 | ~6.7 | Doublet | ~3.5 |

| H2 | ~7.6 | Doublet | ~3.5 |

| H5 | ~7.8 | Doublet of doublets | ~8.5, 1.5 |

| H4 | ~8.0 | Doublet | ~8.5 |

| H7 | ~8.4 | Singlet (or narrow doublet) | < 1.0 |

¹³C NMR Spectroscopy (Predicted)

The N-acetylation also influences the ¹³C NMR spectrum. The key expected signals are listed below.

| Carbon | Predicted δ (ppm) |

| COCH₃ | ~24 |

| OCH₃ | ~52 |

| C3 | ~108 |

| C2 | ~117 |

| Aromatic C-H | 115 - 130 |

| Quaternary Aromatic C | 125 - 140 |

| C=O (Ester) | ~167 |

| C=O (Amide) | ~169 |

Applications in Research and Drug Development

While specific biological activities for Methyl 1-acetyl-1H-indole-6-carboxylate are not documented, its structure suggests several potential applications in a research context.

-

Synthetic Intermediate: The N-acetyl group serves as an effective protecting group for the indole nitrogen, allowing for selective chemical modifications at other positions of the indole ring, such as the C2 or C3 positions. The ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further handles for synthetic elaboration.

-

Scaffold for Medicinal Chemistry: N-acylated indoles are present in a variety of biologically active molecules.[5] This compound can serve as a valuable starting material or scaffold for the synthesis of more complex molecules to be screened for various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][14][15] The specific substitution pattern may offer unique interactions with biological targets.

-

Fragment-Based Drug Discovery: As a substituted indole, this molecule could be used in fragment-based screening campaigns to identify initial hits against protein targets of interest. The functional groups provide vectors for fragment evolution into more potent lead compounds.

Conclusion

Methyl 1-acetyl-1H-indole-6-carboxylate represents a versatile, functionalized indole scaffold. Although not a common commercially available reagent, its synthesis is straightforward via the N-acetylation of Methyl 1H-indole-6-carboxylate, a well-established chemical transformation. This guide provides the necessary technical information, including its chemical identifiers, a detailed synthetic protocol, and predicted spectroscopic data, to enable researchers to synthesize, characterize, and utilize this compound in their research endeavors. The strategic placement of the N-acetyl and C6-methyl ester groups makes it a valuable building block for the synthesis of novel and potentially bioactive molecules, contributing to the ever-expanding field of indole chemistry and its application in drug discovery.

References

- Current time information in Paris, FR. (n.d.). Google.

- Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science (IJCSPUB).

-

Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link]

-

Chemspace. (n.d.). Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Retrieved February 13, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, November 30). Acetylation Reaction Mechanism-Organic Chemistry [Video]. YouTube. [Link]

-

The Good Scents Company. (n.d.). 1-acetyl indole. Retrieved February 13, 2026, from [Link]

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Rizki Fadhil Pratama, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- The Pharma Innovation Journal. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.

-

Wikipedia. (n.d.). Acetic anhydride. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Acetylindole. Retrieved February 13, 2026, from [Link]

- MDPI. (2024).

- Chula Digital Collections. (2022).

-

Saxton, J. E. (1952). The reaction between indole and acetic anhydride. Journal of the Chemical Society (Resumed), 3592. [Link]

- The Pharma Innovation Journal. (2020).

-

ChemSynthesis. (n.d.). methyl 1-acetyl-1H-indole-5-carboxylate. Retrieved February 13, 2026, from [Link]

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- RJPBCS. (2019).

- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 13, 2026, from [Link]

-

ChemSynthesis. (n.d.). methyl 1-acetyl-1H-indole-4-carboxylate. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]

-

BMRB. (n.d.). bmse000097 Indole. Retrieved February 13, 2026, from [Link]

- ResearchG

- BenchChem. (2025). Application Notes and Protocols for N-acetylation of 4-Fluoro-2-methyl-1H-indol-5-amine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. rjpn.org [rjpn.org]

- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1-acetyl indole, 576-15-8 [thegoodscentscompany.com]

- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Acetylindole(703-80-0) 1H NMR spectrum [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. thepharmajournal.com [thepharmajournal.com]

Methodological & Application

Navigating the Challenge: A Guide to the Acetylation of Electron-Deficient Indoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, but its functionalization is not always straightforward. When the indole ring is substituted with electron-withdrawing groups (EWGs), its inherent nucleophilicity is significantly diminished, rendering classical electrophilic substitution reactions like Friedel-Crafts acetylation inefficient. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of robust reagents and methodologies specifically designed to overcome the challenges of acetylating these deactivated heterocyclic systems. We will explore the underlying mechanistic principles, compare various catalytic systems, and provide detailed, field-proven protocols to facilitate the successful synthesis of 3-acetylindole derivatives from electron-poor precursors.

The Fundamental Challenge: Deactivation of the Indole Nucleus

The classical Friedel-Crafts acylation is a powerful tool for C-C bond formation, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[1] The reaction relies on the nucleophilic character of the aromatic ring attacking a highly electrophilic acylium ion, typically generated from an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl₃.[1][2][3]

Indole is an electron-rich heterocycle, with the highest electron density at the C3 position, making it highly susceptible to electrophilic attack at this site.[4][5] However, the presence of potent electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carboxylate esters (-COOR) drastically alters this electronic landscape. These groups pull electron density away from the pyrrole ring through resonance and inductive effects, severely deactivating it towards electrophilic attack.[6] Consequently, standard Friedel-Crafts conditions often fail or provide negligible yields when applied to substrates like 5-nitroindole or indole-6-carbonitrile.[6]

The challenge is therefore twofold:

-

Increasing the Electrophilicity: The acetylating agent must be rendered significantly more reactive to compensate for the poor nucleophilicity of the indole.

-

Overcoming Catalyst Inhibition: The Lewis acid catalyst must be strong enough to generate the acylium ion without being irreversibly complexed by the Lewis basic sites on the substrate or product.[3]

Methodologies for Overcoming Indole Deactivation

To address these challenges, several advanced strategies have been developed. These methods primarily focus on employing stronger catalysts or activating the reaction using external energy sources.

Potent Lewis Acid Catalysis: Metal Triflates

Metal trifluoromethanesulfonates (triflates) have emerged as exceptionally effective, water-tolerant Lewis acids for a variety of organic transformations, including Friedel-Crafts reactions.[7][8] Their high Lewis acidity allows them to efficiently activate acylating agents under conditions where traditional catalysts like AlCl₃ might be less effective or require stoichiometric amounts.[7][9][10]

Catalysts such as Indium(III) triflate (In(OTf)₃), Yttrium(III) triflate (Y(OTf)₃), and Scandium(III) triflate (Sc(OTf)₃) have demonstrated significant success in promoting the acylation of even deactivated systems.[8][9][11][12] The triflate counter-ion is a poor nucleophile, which prevents side reactions and facilitates catalyst turnover.

dot graph "Mechanism_Metal_Triflate_Catalysis" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: Generalized mechanism for metal triflate-catalyzed acetylation.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a powerful tool for accelerating sluggish organic reactions.[13][14][15] By directly coupling with the polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields.[16] For the acetylation of deactivated indoles, MAOS can provide the necessary energy to overcome the high activation barrier of the reaction, making it a highly attractive and green chemistry approach.[13][17] Combining potent catalysts like Y(OTf)₃ with microwave heating in an ionic liquid can complete the acylation in a very short time.[9][16][17]

Comparative Analysis of Acetylation Reagents

The choice of reagent is critical for success. The following table summarizes key methodologies and their performance with electron-deficient indole substrates.

| Method | Acetylating Agent | Catalyst / Promoter | Typical Substrates | Key Advantages | Limitations |

| Classical Friedel-Crafts | Acetyl Chloride / Acetic Anhydride | AlCl₃, SnCl₄, TiCl₄[18] | Electron-rich indoles | Inexpensive, well-established | Fails with deactivated indoles, requires stoichiometric catalyst, harsh conditions.[6] |

| Metal Triflate Catalysis | Acetic Anhydride | In(OTf)₃, Y(OTf)₃, Sc(OTf)₃[9][11] | Nitroindoles, Cyanoindoles | Catalytic amounts, high yields, milder conditions, water tolerant.[7] | Higher cost of catalysts compared to AlCl₃. |

| Microwave-Assisted (MAOS) | Acetic Anhydride | Y(OTf)₃, Zeolites[16] | Bromoindoles, various substituted indoles | Drastically reduced reaction times, improved yields, high efficiency.[14][16] | Requires specialized microwave reactor equipment. |

| Alternative Lewis Acids | Acyl Chlorides | ZrCl₄[19] | Various indoles | Good to high yields, regioselective for C3. | Can still be sensitive to moisture. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Acylating agents and Lewis acids are corrosive and/or moisture-sensitive.

Protocol 1: Yttrium(III) Triflate-Catalyzed Acetylation of 5-Nitroindole

This protocol is adapted from methodologies utilizing metal triflates for the acylation of deactivated heterocycles.[9][17]

-

Materials:

-

5-Nitroindole (1.0 mmol, 162.1 mg)

-

Acetic Anhydride (Ac₂O) (1.5 mmol, 142 µL)

-

Yttrium(III) triflate (Y(OTf)₃) (0.1 mmol, 54 mg)

-

1,2-Dichloroethane (DCE) (5 mL)

-

-

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitroindole and Y(OTf)₃.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Add 1,2-dichloroethane (5 mL) followed by acetic anhydride via syringe.

-

Heat the reaction mixture to 80 °C (reflux) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-acetyl-5-nitroindole.

-

dot graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Caption: General workflow for Lewis acid-catalyzed acetylation.

Protocol 2: Microwave-Assisted Acetylation of 6-Cyanoindole

This protocol leverages the speed and efficiency of microwave heating, a proven method for difficult acylations.[13][16]

-

Materials:

-

6-Cyanoindole (1.0 mmol, 142.1 mg)

-

Acetic Anhydride (Ac₂O) (2.0 mmol, 189 µL)

-

Tungstophosphoric acid modified Hβ zeolite (PW-Hβ) (50 mg) or Y(OTf)₃ (0.1 mmol)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) (1 mL) (optional, as solvent)

-

-

Procedure:

-

In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 6-cyanoindole, the catalyst (e.g., PW-Hβ), and acetic anhydride. If using an ionic liquid, add it at this stage.

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of a dedicated laboratory microwave reactor.

-

Irradiate the mixture at a constant temperature of 140 °C for 15-20 minutes with stirring. (Power setting: ~200 W, consult reactor manual).

-

After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C).

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove the solid catalyst.

-

Wash the filtrate with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

-

Purify the resulting solid/oil by flash chromatography or recrystallization to yield pure 3-acetyl-6-cyanoindole.

-

Troubleshooting and Key Considerations

-

N-Acetylation vs. C-Acetylation: While C3 acetylation is electronically favored, N-acetylation can sometimes occur, particularly under basic conditions or with unprotected indoles.[20] Using a slight excess of the Lewis acid can help promote C-acylation. The N-acetyl group is often labile and can sometimes be removed during aqueous work-up.

-

Low Yields: If yields are poor, consider increasing the catalyst loading (e.g., from 10 mol% to 20 mol%), increasing the reaction temperature, or extending the reaction time. For particularly stubborn substrates, switching to a more potent system (e.g., from a standard Lewis acid to a metal triflate under microwave conditions) is recommended.

-

Catalyst Choice: While metal triflates are highly effective, other Lewis acids like ZrCl₄ or solid acid catalysts like modified zeolites can be cost-effective and efficient alternatives.[16][19] The optimal choice may depend on the specific substrate and available laboratory equipment.

Conclusion

The acetylation of electron-deficient indoles presents a significant synthetic hurdle that cannot be overcome by classical Friedel-Crafts conditions. However, by leveraging modern catalytic systems, particularly potent Lewis acids like metal triflates, and process intensification techniques such as microwave-assisted synthesis, these challenging transformations can be achieved with high efficiency and regioselectivity. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to synthesize functionalized 3-acetylindole scaffolds, which are critical intermediates in pharmaceutical and materials science research.

References

-

Indium triflate : an efficient catalyst for acylation reactions. SciSpace. Available at: [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

DFT – Proposed mechanism of Friedel–Crafts acylation of indole using metal triflate catalysts | Request PDF. ResearchGate. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. National Center for Biotechnology Information. Available at: [Link]

- ORGANIC REACTION MECHANISM. Unknown Source.

-

Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]

-

Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate. Available at: [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. ResearchGate. Available at: [Link]

-

Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. ResearchGate. Available at: [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega. ACS Publications. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. National Center for Biotechnology Information. Available at: [Link]

-

Microwave-assisted Friedel–Crafts acylation of indole with acetic anhydride over tungstophosphoric acid modified Hβ zeolite. ResearchGate. Available at: [Link]

-

Microwave-assisted synthesis of medicinally relevant indoles. PubMed. Available at: [Link]

-

Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. PubMed. Available at: [Link]

-

Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. Available at: [Link]

-

Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Semantic Scholar. Available at: [Link]

-

Lewis acid catalysis. Wikipedia. Available at: [Link]

-

Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties | Request PDF. ResearchGate. Available at: [Link]

-

Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Strategies for N-Acylation of Indole-6-Carboxylic Acid Esters

Abstract

The N-acylation of indole-6-carboxylic acid esters presents a unique synthetic challenge due to the electronic deactivation of the indole nitrogen by the electron-withdrawing ester group at the C6 position. While standard N-acylation protocols often fail due to reduced nucleophilicity, this guide outlines three distinct, field-validated protocols to achieve high yields. We explore the mechanistic dichotomy of acidity vs. nucleophilicity , provide a decision matrix for catalyst selection, and detail step-by-step procedures using DMAP (Nucleophilic Catalysis) , NaH (Anionic Activation) , and Cs₂CO₃ (Chemoselective Thioester) strategies.

Mechanistic Insight: The "Deactivated" Indole Paradox

To successfully acylate methyl indole-6-carboxylate, one must first understand how the substituent alters the indole's reactivity profile. The ester group at the C6 position exerts a strong electron-withdrawing effect (–M and –I effects) across the conjugated system.

The Electronic Tug-of-War

-

Increased Acidity (Lower pKa): The electron-withdrawing group (EWG) stabilizes the conjugate base (indolyl anion). Consequently, the N-H proton is more acidic (pKa ~15–16) than unsubstituted indole (pKa ~21). This makes deprotonation easier.

-

Decreased Nucleophilicity: The same EWG pulls electron density away from the nitrogen lone pair, making the neutral indole significantly less nucleophilic. It struggles to attack electrophiles (acyl chlorides/anhydrides) under standard neutral conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the two primary activation pathways: activating the nucleophile (Indole) vs. activating the electrophile (Acyl donor).

Caption: Dual-pathway activation strategy. Path 1 (Red) activates the indole via deprotonation. Path 2 (Blue) activates the acyl donor via DMAP catalysis.

Catalyst & Method Selection Guide

Use this decision matrix to select the optimal protocol for your specific substrate and acylating agent.

| Variable | Recommendation | Protocol |

| Acylating Agent | Acid Chloride (RCOCl) | Protocol A (NaH) or Protocol B (DMAP) |

| Anhydride ((RCO)₂O) | Protocol B (DMAP) | |

| Carboxylic Acid (RCOOH) | Requires Coupling Reagents (DCC/EDC) + DMAP | |

| Thioester (RC(O)SR') | Protocol C (Cs₂CO₃) | |

| Steric Hindrance | Unencumbered (e.g., Acetyl) | Protocol B (Mildest) |

| Bulky (e.g., Pivaloyl, Aryl) | Protocol A (Strongest driving force) | |

| Scale | < 100 mg | Protocol B (Easier workup) |

| > 1 gram | Protocol A (Cost-effective, reliable) |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaH-Mediated)

Best for: Unreactive substrates, bulky acyl groups, and ensuring 100% conversion.

Reagents:

-

Methyl indole-6-carboxylate (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

-

Acyl Chloride (1.2 – 1.5 equiv)

-

DMF (Anhydrous) or THF (Anhydrous)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve methyl indole-6-carboxylate in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating the formation of the indolyl anion.

-

Acylation: Re-cool to 0°C. Add the Acyl Chloride dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (the N-acyl product is usually less polar than the starting material).

-

Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Critical Checkpoint: If starting material remains after 4 hours, do not add more acid chloride. Instead, add 0.2 equiv of fresh NaH to re-initiate the anion formation.

Protocol B: Nucleophilic Catalysis (DMAP/TEA)

Best for: Reactive acyl chlorides/anhydrides and acid-sensitive substrates.

Reagents:

-

Methyl indole-6-carboxylate (1.0 equiv)

-

Acyl Chloride or Anhydride (1.2 – 1.5 equiv)

-

Triethylamine (TEA) or DIPEA (2.0 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

-

DCM (Dichloromethane) (Anhydrous)

Procedure:

-

Solvation: Dissolve the indole and TEA in anhydrous DCM (0.2 M) under inert atmosphere.

-

Catalyst Addition: Add DMAP (10-20 mol%).

-

Acylation: Add the Acyl Chloride/Anhydride dropwise at 0°C.

-

Reaction: Warm to RT and stir.

-

Note: Due to the 6-ester deactivation, this reaction may be slower than typical indole acylations (6–12 hours).

-

-

Workup: Wash with 1M HCl (to remove DMAP/TEA), then saturated NaHCO₃, then brine.

Why DMAP? TEA is not strong enough to deprotonate the indole significantly. DMAP attacks the acyl chloride to form an N-acylpyridinium ion, which is a "super-electrophile," reactive enough to acylate the poorly nucleophilic indole nitrogen.

Protocol C: Chemoselective Modern Approach (Thioester/Cs₂CO₃)

Best for: Substrates with other sensitive functional groups (e.g., alcohols) that might react with acid chlorides.

Reagents:

-

Methyl indole-6-carboxylate (1.0 equiv)

-

Thioester (e.g., S-methyl ester of desired acid) (1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

-

Acetonitrile (MeCN) or Toluene

Procedure:

-

Mix: Combine indole, thioester, and Cs₂CO₃ in MeCN.

-

Heat: Reflux (80–90°C) is typically required due to the stability of thioesters.

-

Mechanism: Cs₂CO₃ assists in the reversible deprotonation of the indole, while the thioester provides a stable but active acyl source that releases a volatile thiol byproduct (methanethiol).

-

Advantage: This method avoids the formation of HCl and is highly tolerant of other functional groups on the indole ring.

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Low Conversion (<50%) | Indolyl anion not forming or quenching. | Switch to Protocol A . Ensure DMF is anhydrous (water kills the anion immediately). |

| C3-Acylation Side Product | Friedel-Crafts competition. | This is rare for 6-ester indoles (electron deficient ring), but if observed, use Protocol A (NaH) to ensure N-attack (Hard/Soft Acid Base theory favors N-attack of the anion). |

| Hydrolysis of 6-Ester | Base concentration too high/wet. | Avoid hydroxide bases (NaOH/KOH). Use NaH or Cs₂CO₃ in strictly anhydrous solvents. |

| Starting Material Recovery | Nucleophile too weak. | Increase DMAP loading to 0.5 equiv or switch to NaH. |

References

-

General N-Acylation of Indoles

-

Sundberg, R. J. "The Chemistry of Indoles."[1] Academic Press, 1970. (Foundational text on indole reactivity).

-

-

DMAP Catalysis Mechanism

-

Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969, 8(12), 981. Link

-

-

Thioester/Cs₂CO₃ Protocol

-

Du, T., et al. "Chemoselective N-acylation of indoles using thioesters as acyl source." Beilstein Journal of Organic Chemistry, 2022, 18, 89–94. Link

-

- Illi, V. O. "N-Acylation of Indoles under Phase-Transfer Conditions." Synthesis, 1979(5), 387-388.

-

Indole-6-Carboxylate Specifics

-

BenchChem. "5-Amino-1H-indole-6-carboxylic Acid Reactivity Profile." (Confirming C6-ester deactivation effects). Link

-

Sources

Application Notes and Protocols for the Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate from an Indole Precursor

Introduction

Methyl 1-acetyl-2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This document provides a comprehensive guide for the preparation of Methyl 1-acetyl-2-oxoindoline-6-carboxylate, commencing from a readily available indole precursor. The protocols detailed herein are designed for researchers and professionals in drug development and organic synthesis, emphasizing robust and reproducible methodologies.

The synthetic strategy involves a two-step sequence starting from Methyl indole-6-carboxylate:

-

Oxidation: Regioselective oxidation of the indole at the C2 position to form the corresponding 2-oxindole.

-

N-Acetylation: Subsequent acetylation of the nitrogen atom of the oxindole ring.

This application note provides detailed, step-by-step protocols for each of these transformations, including insights into the rationale behind the chosen conditions and reagents.

Overall Synthetic Scheme

The following diagram illustrates the two-step synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate from Methyl indole-6-carboxylate.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate via Oxidation of Methyl indole-6-carboxylate

The selective oxidation of indoles to 2-oxindoles is a crucial transformation. Various methods have been developed for this purpose, often employing oxidizing agents that selectively attack the electron-rich C2-C3 double bond of the indole ring.[1] For this protocol, we will utilize a common and effective oxidizing agent.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Methyl indole-6-carboxylate | Reagent Grade, ≥98% |

| m-Chloroperoxybenzoic acid (m-CPBA) | 70-75%, remainder water |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Saturated sodium bicarbonate solution | Aqueous |

| Saturated sodium sulfite solution | Aqueous |

| Brine (saturated NaCl solution) | Aqueous |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade |

| Silica gel | For column chromatography, 60 Å, 230-400 mesh |

| Round-bottom flasks | Various sizes |

| Magnetic stirrer and stir bars | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin-layer chromatography (TLC) plates | Silica gel coated |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl indole-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Addition of Oxidant: To the cooled solution, add m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes. The reaction is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Methyl 2-oxoindoline-6-carboxylate as a solid.[2][3]

Part 2: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate via N-Acetylation

The final step in the sequence is the N-acetylation of Methyl 2-oxoindoline-6-carboxylate. This reaction is typically carried out using acetic anhydride, which serves as both the acetylating agent and the solvent in some cases.[4]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Methyl 2-oxoindoline-6-carboxylate | As prepared in Part 1 |

| Acetic anhydride | Reagent Grade, ≥98% |

| Toluene | Anhydrous, ≥99.8% |

| Round-bottom flask | 100 mL |

| Reflux condenser | |

| Heating mantle | |

| Magnetic stirrer and stir bars |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-oxoindoline-6-carboxylate (1.0 eq).

-

Addition of Reagents: Add toluene as a solvent, followed by acetic anhydride (3.0-5.0 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

-

Cooling and Crystallization: After completion, remove the heat source and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to facilitate crystallization of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold toluene or hexanes.

-

Drying: Dry the product under vacuum to obtain Methyl 1-acetyl-2-oxoindoline-6-carboxylate as a crystalline solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Methyl indole-6-carboxylate | C₁₀H₉NO₂ | 175.18 | Off-white to tan solid |

| Methyl 2-oxoindoline-6-carboxylate | C₁₀H₉NO₃ | 191.18 | Off-white to pale yellow solid |

| Methyl 1-acetyl-2-oxoindoline-6-carboxylate | C₁₂H₁₁NO₄ | 233.22 | White to off-white solid |

Workflow Visualization

The following diagram provides a visual representation of the experimental workflow.

Sources

Application Note: Purification Strategies for N-Acetyl Indole Derivatives

This Application Note is structured to guide researchers through the purification of N-acetyl indole derivatives, a critical scaffold in drug discovery (e.g., indomethacin analogs, melatonin receptor agonists). It prioritizes practical, scalable, and high-purity isolation techniques.

Abstract

The N-acetylation of indole and its derivatives is a fundamental transformation in medicinal chemistry. However, the purification of these compounds is often complicated by regioselective byproducts (C3-acylation), unreacted starting materials, and hydrolytic instability of the N-acyl bond. This guide provides a decision-matrix-based approach to purification, detailing protocols for recrystallization, flash chromatography, and chemical scavenging.

Introduction & Chemical Context

Indole derivatives possess two primary nucleophilic sites: the Nitrogen (N1) and the Carbon at position 3 (C3).[1] While N-acetylation is thermodynamically favored under basic conditions (e.g.,

Key Purification Challenges:

-

Regioisomers: Separating N-acetyl indole (Target) from 3-acetyl indole (Byproduct).

-

Hydrolytic Instability: N-acetyl indoles are amides but can act as "active amides" (similar to anhydrides) in the presence of strong nucleophiles or acids, leading to deacetylation during workup.

-

Oligomerization: Indoles are acid-sensitive and can dimerize if the purification environment is too acidic.

Pre-Purification Strategy (The Work-Up)[2]

Before applying chromatography or crystallization, the crude reaction mixture must be conditioned.

Critical Control Point: pH Neutralization.

-

Why: Excess acetic anhydride or acid catalysts will degrade the N-acetyl product on silica gel.

-

Protocol: Quench the reaction with ice-cold saturated

. Do not use strong bases (NaOH) as they promote rapid hydrolysis of the N-acetyl group. Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and wash with brine to remove water-soluble acetate salts.

Purification Decision Matrix

Select the appropriate method based on your scale and purity profile.

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and impurity profile.

Method A: Recrystallization (Scalable Protocol)

Recrystallization is the preferred method for N-acetyl indoles due to their generally good crystallinity and the distinct solubility difference between the target and the more polar unreacted indole.

Solvent System: Ethanol/Water or Methanol/Water.

-

Mechanism:[2][3] N-acetyl indole is lipophilic. Adding water (antisolvent) to a hot alcoholic solution forces the hydrophobic product out of solution while keeping polar impurities (salts, acetic acid traces) and some unreacted indole in the mother liquor.

Protocol Steps:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling 95% Ethanol (

C).-

Note: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.

-

Antisolvent Addition: If crystallization does not commence, add warm water dropwise until persistent turbidity is observed, then let cool.

-

Maturation: Place the flask in an ice bath (

C) for 2 hours to maximize yield. -

Filtration: Filter the crystals and wash with cold 50% EtOH/Water.

-

Drying: Dry under high vacuum at

C. Avoid high heat to prevent sublimation or degradation.

Quantitative Expectations:

| Solvent System | Typical Recovery | Purity Achieved | Impurity Removed |

|---|---|---|---|

| EtOH (95%) | 60-75% | >98% | Polar tars, salts |

| EtOH : H2O (1:1) | 80-90% | 95-97% | Unreacted Indole |

Method B: Flash Column Chromatography[2][5]

For complex mixtures or when separating N-acetyl (Target) from 3-acetyl (Byproduct) isomers, silica gel chromatography is required.

Stationary Phase: Silica Gel (40-63

Mechanistic Insight:

-

N-Acetyl Indole: The lone pair on nitrogen is delocalized into the carbonyl group, removing the H-bond donor capability of the NH. It is less polar than free indole.

-

Free Indole: Possesses an NH H-bond donor. More polar.

-

3-Acetyl Indole: Possesses both an NH donor and a carbonyl acceptor. Significantly more polar .

Elution Order (Silica):

Step-by-Step Protocol:

-

Column Preparation: Pack a silica column using 100% Hexane (or Petroleum Ether).

-

Loading: Dissolve crude material in a minimum volume of DCM (liquid loading) or adsorb onto silica (dry loading) if solubility is poor.

-

Gradient Elution:

-

0 - 5 mins: 100% Hexane (Elutes non-polar impurities).

-

5 - 15 mins: 0%

10% EtOAc in Hexane (Elutes N-Acetyl Indole ). -

15 - 25 mins: 10%

30% EtOAc in Hexane (Elutes unreacted Indole). -

25+ mins: Flush with 50% EtOAc (Elutes 3-Acetyl Indole).

-

-

Detection: Monitor fractions at 254 nm (Indole UV absorption is strong).

Figure 2: Elution profile of Indole derivatives on Silica Gel.

QC & Troubleshooting

Common Issue: Deacetylation on Column.

-

Symptom:[2][3][5][6] The N-acetyl peak tails significantly, or free indole appears in later fractions despite not being in the crude TLC.

-

Cause: Acidic silica gel catalyzing hydrolysis.

-

Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites before loading.

Analytical Validation:

-

1H NMR (CDCl3): Look for the diagnostic N-acetyl methyl singlet at

ppm. A downfield shift of the H7 aromatic proton (approx -

HPLC-MS: Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid). N-acetyl indoles typically elute later than free indoles in Reverse Phase due to increased lipophilicity.

References

-

Regioselectivity in Indole Acylation

-

N-Acylation Methodology & Characterization

- Source: Ottoni, O. et al. "Efficient and simple method for the N-acylation of indoles." Tetrahedron1998, 54, 13915.

-

Link:[Link]

-

Flash Chromatography Guidelines

-

Chemoselective N-Acylation using Thioesters

- Source: Beilstein J. Org. Chem. 2022, 18, 9–15.

-

Link:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing C-acylation during indole N-acetylation reactions

Topic: Preventing C-acylation during indole N-acetylation reactions Ticket ID: IND-N-AC-001 Status: Open Assigned Specialist: Senior Application Scientist

The Chemoselectivity Paradox (Root Cause Analysis)

Before attempting a protocol, you must understand the "personality" of the indole nucleus. Indole is an ambident nucleophile, meaning it can react at two distinct sites: the Nitrogen (N1) or the Carbon-3 (C3).

-

The C3 Position (Soft Nucleophile): In neutral media, the lone pair on the nitrogen donates electron density into the ring, making C3 highly electron-rich (enamine-like). Electrophilic attack here is the default pathway (Friedel-Crafts type).

-

The N1 Position (Hard Nucleophile): To force reaction at the nitrogen, you must strip the proton (

). The resulting indolyl anion concentrates negative charge on the nitrogen, making it a "hard" nucleophile that reacts rapidly with "hard" electrophiles like acetyl chloride or anhydrides.

The Golden Rule: If your reaction mixture is acidic or neutral, you risk C-acylation. If your reaction mixture maintains a strict anionic species (deprotonated N), you ensure N-acylation.

Mechanistic Pathway Visualization

Standard Operating Procedures (SOPs)

Do not improvise. Choose one of the following validated protocols based on your substrate's sensitivity.

Protocol A: The "Brute Force" Anionic Method (NaH)

Best for: Simple indoles, stable substrates. Mechanism: Irreversible deprotonation ensures only the N-anion exists.

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous DMF or THF at 0°C.

-

Addition: Add the Indole (1.0 equiv) dissolved in the solvent dropwise.

-

Checkpoint: Wait for H2 evolution to cease (15–30 mins). The solution often turns yellow/green (indolyl anion).

-

-

Acylation: Add Acetyl Chloride (1.2 equiv) dropwise at 0°C.

-

Quench: Stir 1h, then carefully quench with water.

Why this works: NaH removes the proton completely. The neutral indole (required for C-acylation) is statistically non-existent in the mixture.

Protocol B: The "Ottoni" DMAP Method

Best for: Acid-sensitive substrates, operational simplicity. Reference: Ottoni et al., Tetrahedron (1998) [1].[1]

-

Reagents: Indole (1.0 equiv) , DMAP (0.1–0.3 equiv) , Triethylamine (1.5 equiv) .

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Acyl Source: Acetic Anhydride (

, 1.5 equiv) . Note: Avoid Acetyl Chloride here. -

Procedure: Mix all components at Room Temperature (RT). Stir for 2–4 hours.

Why this works: DMAP forms a highly reactive N-acylpyridinium intermediate. This "super-electrophile" attacks the indole nitrogen (which is made slightly more nucleophilic by the Et3N) faster than the neutral indole C3 can react.

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Large scale, avoiding anhydrous solvents. Reference: Illi, Synthesis (1979) [2].

-

Solvent System: 50% NaOH (aq) and Benzene or DCM (1:1 ratio).

-

Catalyst:

(5 mol%) . -

Procedure: Dissolve Indole and Catalyst in the organic layer. Add Acetyl Chloride.[2] Vigorously stir with the NaOH layer.

Why this works: The catalyst transports the hydroxide ion into the organic layer as a lipophilic ion pair, deprotonating the indole in situ. The resulting anion reacts immediately with the acyl chloride in the organic phase.

Troubleshooting & FAQs

Symptom: I see significant C3-acylated product (3-acetylindole).[3]

Diagnosis: Your reaction mixture became acidic or lacked sufficient base strength. Corrective Action:

-

Check the Base: If using Pyridine as a base/solvent, stop. Pyridine is often too weak to fully deprotonate the indole, leaving neutral indole available for Friedel-Crafts C-acylation. Switch to Protocol A (NaH) or Protocol B (DMAP/Et3N) .

-

Check the Reagent: Acid chlorides generate HCl as a byproduct. If your base (e.g., Et3N) is consumed, the pH drops, catalyzing C-acylation. Switch to Acetic Anhydride (

), which produces acetic acid (weaker) and is less likely to drive the C-attack.

Symptom: Low yield / Starting material remains.

Diagnosis: The N-acetyl group is hydrolytically unstable or the anion didn't form. Corrective Action:

-

N-Acetyl Instability: N-acyl indoles are amides, but the nitrogen lone pair is part of the aromatic system. This makes the carbonyl highly electrophilic and prone to hydrolysis during workup. Fix: Use a mild quench (saturated

or -

Wet Solvents: If using NaH, even trace water destroys the base. Ensure THF/DMF is distilled or from a fresh sure-seal bottle.

Symptom: I see Di-acylation (N1, C3-diacetylindole).

Diagnosis: Excess reagent + high temperature. Corrective Action:

-

Once the N-acetyl indole is formed, the electron-withdrawing acetyl group should deactivate the ring against further substitution. However, under forcing conditions (excess AcCl, heat), Friedel-Crafts at C3 can still occur.

-

Fix: Maintain strict stoichiometry (1.1–1.2 equiv of acylating agent) and keep temperatures low (0°C to RT).

Comparison of Methods

| Feature | NaH Method (Anionic) | DMAP Method (Ottoni) | PTC Method |

| N-Selectivity | Excellent (99%+) | Very Good | Good |

| Moisture Sensitivity | High (Requires dry solv.) | Moderate | Low (Biphasic) |

| Reagent Choice | Acetyl Chloride | Acetic Anhydride | Acetyl Chloride |

| Risk of C-Acylation | Low | Low (if DMAP used correctly) | Moderate |

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

References

-

Ottoni, O., et al. (1998).[1] Efficient and Simple Methods for the Introduction of the Sulfonyl, Acyl, and Alkyl Protecting Groups on the Nitrogen of Indole. Tetrahedron, 54(46), 13915–13928.

-

Illi, V. O. (1979). Phase Transfer Catalyzed N-Acylation of Indoles.[2][3][4] Synthesis, 1979(02), 136.

-

Kikugawa, Y. (1981). One-pot synthesis of N-acylindoles from indoles and acyl chlorides in the presence of phase transfer catalysts. Synthesis, 1981(06), 460-461.

-

Bandini, M., et al. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation.[4][5] ResearchGate/ACS Catalysis Context.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing unreacted methyl indole-6-carboxylate from product

Topic: Removing Unreacted Methyl Indole-6-carboxylate from Product For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Guide Overview

This technical guide provides troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted methyl indole-6-carboxylate from a desired product. As a starting material, its presence in the final product mixture complicates downstream applications and necessitates an efficient purification strategy. This document moves beyond simple protocols to explain the chemical principles governing each separation technique, empowering you to make informed decisions for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: How can I reliably detect unreacted methyl indole-6-carboxylate in my crude product?

Answer: Before attempting any purification, you must confirm the presence and relative amount of the starting material. Thin-Layer Chromatography (TLC) is the most common and rapid method for qualitative assessment.

-

TLC Analysis: Spot your crude reaction mixture, the pure starting material (methyl indole-6-carboxylate), and a co-spot (crude mixture and starting material in the same lane) on a silica gel plate. A common mobile phase for indole derivatives is a mixture of hexane and ethyl acetate[1]. If a spot in your crude lane has the same retention factor (Rf) as the starting material standard and intensifies in the co-spot lane, it confirms its presence. The relative intensity of this spot can give you a rough idea of the contamination level.

-

Advanced Analysis: For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method[2][3]. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used by identifying characteristic peaks of the starting material in the crude product's spectrum.

Q2: What key properties of methyl indole-6-carboxylate should I consider for its removal?

Answer: Understanding the physicochemical properties of both your starting material and your product is critical for selecting a purification strategy.

| Property | Methyl Indole-6-carboxylate | Implication for Purification |

| Physical Form | Powder or Crystalline Powder[4] | Recrystallization is a viable option if your product has different solubility characteristics. |

| Melting Point | 76-80 °C[5] | A significant difference in melting point between your product and the starting material can make recrystallization more effective. |

| Solubility | Soluble in Chloroform, Methanol[4] | This informs your choice of solvents for chromatography and recrystallization. |

| Polarity | Moderately polar due to the ester and indole N-H group. | This is the key property exploited in column chromatography. The goal is to find a solvent system where the polarity difference between the starting material and your product is maximized. |

| Acidity/Basicity | The indole N-H proton is weakly acidic (pKa ≈ 16-17) and generally not acidic enough to be extracted by common aqueous bases. The ester is neutral. | Standard acid-base extraction is unlikely to remove the starting material itself, but it can be used if your product has a newly introduced acidic or basic functional group[6][7]. |

Q3: Which purification strategy is best for my situation?

Answer: The optimal strategy depends on the nature of your product and the scale of your reaction. The flowchart below provides a logical decision-making process.

Caption: Decision tree for selecting a purification method.

In-Depth Purification Protocols

Method 1: Flash Column Chromatography

This is the most versatile technique, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[1][8][9]

When to Use:

-

When there is a clear separation between your product and the starting material spots on a TLC plate.

-

For small to medium-scale reactions (<10 g).

-

When dealing with oils or amorphous solids that cannot be recrystallized.

Step-by-Step Protocol:

-

Solvent System Selection: Develop a solvent system (e.g., Hexane:Ethyl Acetate) using TLC that gives your desired product an Rf value of ~0.25-0.35 and maximizes the separation from the methyl indole-6-carboxylate spot.

-

Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally provides better separation than loading a liquid sample.

-

Elution: Add the dry-loaded sample to the top of the packed column. Carefully add your mobile phase and apply pressure (air or nitrogen) to begin eluting the compounds.

-

Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by TLC analysis of the collected fractions.

-

Isolation: Combine the fractions that contain your pure product (and only your pure product) and remove the solvent using a rotary evaporator.

Method 2: Recrystallization

This technique purifies crystalline compounds by leveraging differences in solubility at different temperatures. An ideal recrystallization solvent will dissolve the compound poorly at low temperatures but readily at high temperatures.[1][10]

When to Use:

-

When your desired product is a solid.

-

When you have identified a solvent that dissolves your product and the starting material to different extents.

-

For purifying larger quantities of material where chromatography would be impractical.

Step-by-Step Protocol:

-

Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane).

-

Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent. Stir until everything is dissolved.

-

Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product.[1]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.

-

Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Method 3: Acid-Base Extraction

This liquid-liquid extraction method separates compounds based on their acidic or basic properties.[6][7][11]

When to Use:

-

This method is not for removing the neutral methyl indole-6-carboxylate directly.

-

Use this method if your reaction introduces an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group onto the indole scaffold. In this case, you can selectively move your product into an aqueous layer, leaving the unreacted starting material in the organic layer.

Step-by-Step Protocol (Example: Product is an Indole-6-Carboxylic Acid):

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

-

Extraction: Transfer the solution to a separatory funnel and add an aqueous base (e.g., 1 M sodium bicarbonate solution). The basic solution will deprotonate your acidic product, forming a water-soluble salt.

-

Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The unreacted, neutral methyl indole-6-carboxylate will remain in the organic layer. Your product's salt will be in the aqueous layer.

-

Isolation (Starting Material): Drain the organic layer and wash it with brine. Dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to recover the unreacted starting material.

-

Isolation (Product): Drain the aqueous layer into a separate flask and cool it in an ice bath. Re-acidify the aqueous layer by slowly adding an acid (e.g., 1 M HCl) until the product precipitates out. Collect the solid product by vacuum filtration.

References

-

PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. Retrieved from [Link]

- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715128, methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

-

ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved from [Link]

-